molecular formula C9H16O4 B7768984 Azelaic acid CAS No. 26776-28-3

Azelaic acid

Cat. No.: B7768984
CAS No.: 26776-28-3
M. Wt: 188.22 g/mol
InChI Key: BDJRBEYXGGNYIS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Azelaic acid, a naturally occurring dicarboxylic acid, primarily targets several key enzymes and proteins in the human body. It is known to inhibit tyrosinase, a key enzyme involved in the synthesis of melanin . It also targets keratin, a protein found in skin, nails, and hair, and inhibits its production . Furthermore, it has antimicrobial effects on both aerobic and anaerobic bacteria, especially Staphylococcus epidermidis and Propionibacterium acnes .

Mode of Action

This compound exerts its effects through various mechanisms. It is thought to manifest its antibacterial effects by inhibiting the synthesis of cellular protein in bacteria . It also inhibits the production of keratin, which prevents the buildup of dead skin cells that can trigger acne breakouts . In terms of its action on tyrosinase, this compound acts as a competitive inhibitor, thereby reducing the production of melanin .

Biochemical Pathways

This compound affects several biochemical pathways. It is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source . It also inhibits anaerobic glycolysis .

Pharmacokinetics

This compound can be administered topically, orally, by intra-tissue infusion, and systemically . Approximately 4% of topically applied this compound is absorbed through the skin . It is distributed into all tissues and is partially metabolized by β-oxidation in the liver . About 60% of this compound is eliminated in the urine within 12 hours, and part of it is decarboxylated .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It reduces microbial protein synthesis by over fifty percent . It also decreases the efficiency of respiratory metabolism in bacteria and renders the cell more susceptible to changes in the environmental pH . Furthermore, it has been shown to reduce the growth of bacteria in the follicle, improve the disordered growth of skin cells lining the follicle, and reduce inflammation by scavenging free radicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a lower environmental pH may enhance its bactericidal effects . Moreover, it has been suggested that this compound’s role under abiotic stress conditions needs further exploration . It is also worth noting that the presence of certain bacteria can influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Azelaic acid is a dicarboxylic acid containing nine carbon atoms . It has important properties and pharmacological applications, proving to be a valuable bio-based monomer for the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants . It is known to inhibit the synthesis of cellular protein in anaerobic and aerobic bacteria, especially Staphylococcus epidermidis and Propionibacterium acnes .

Cellular Effects

This compound addresses hyperpigmentation by decreasing melanin production, a natural pigment responsible for producing color in the skin . It effectively inhibits the production of keratin, a protein found in skin, nails, and hair, which prevents the buildup of dead skin cells that can trigger acne breakouts . As an antibacterial and anti-inflammatory, this compound can soothe the irritation and redness caused by blemishes or rosacea .

Molecular Mechanism

It is thought that this compound manifests its antibacterial effects by inhibiting the synthesis of cellular protein in anaerobic and aerobic bacteria . It has been shown to be a reversible inhibitor of tyrosinase and other oxidoreductases in vitro and that it inhibits mitochondrial respiration .

Temporal Effects in Laboratory Settings

Although expression of this compound decreases during systemic acquired resistance (SAR) induction, the protein localizes to all living cell types of the vasculature, including companion cells and sieve elements, and therefore this compound is well situated to participate in long-distance signaling during SAR . Various strains of cutaneous microorganisms exhibited large reductions in viability over a 24-hour test period when exposed to this compound .

Dosage Effects in Animal Models

In a study using Caenorhabditis elegans as an invertebrate animal model, this compound was shown to suppress fat accumulation with no effect on lifespan at normal temperatures. Moreover, this compound promoted lifespan at low temperatures by elevation of unsaturated long-chain fatty acids and expression of genes in fatty acid desaturation .

Metabolic Pathways

This compound is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source .

Transport and Distribution

This compound is well-known to trigger salicylic acid accumulation under biotic stress as a priming factor to induce systemic acquired resistance (SAR), although little is known about its role under abiotic stress .

Subcellular Localization

The lipid transfer protein (LTP)-like this compound and its closest paralog localize to expected places for lipid exchange/movement to occur. These are the ER/plasmodesmata, chloroplast outer envelopes, and membrane contact sites between them . The plastid targeting of this compound occurs through a mechanism that may enable/facilitate their roles in signal mobilization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azelaic acid is primarily synthesized through the ozonolysis of oleic acid. This process involves the cleavage of the carbon-carbon double bond in oleic acid using ozone, resulting in the formation of this compound and nonanoic acid as by-products . The reaction is typically carried out in a batch reactor with fine bubbles at high temperatures (around 150°C) without the use of catalysts or solvents .

Industrial Production Methods: In industrial settings, this compound is produced using a similar ozonolysis process. The oleic acid feedstock is oxidized with ozone, and the resulting mixture is subjected to various purification steps to isolate this compound. Alternative methods, such as catalytic oxidation using hydrogen peroxide and tungstic acid, have also been explored for their environmental benefits and higher yields .

Chemical Reactions Analysis

Types of Reactions: Azelaic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Azelaic acid can be compared to other dicarboxylic acids and chemical-based acids:

This compound stands out due to its unique combination of antibacterial, anti-inflammatory, and keratolytic properties, making it a versatile compound in both medical and industrial applications.

Properties

IUPAC Name

nonanedioic acid
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InChI

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)
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InChI Key

BDJRBEYXGGNYIS-UHFFFAOYSA-N
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Canonical SMILES

C(CCCC(=O)O)CCCC(=O)O
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Molecular Formula

C9H16O4
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Related CAS

26776-28-3, Array
Record name Nonanedioic acid, homopolymer
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DSSTOX Substance ID

DTXSID8021640
Record name Nonanedioic acid
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Molecular Weight

188.22 g/mol
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Physical Description

Other Solid; Pellets or Large Crystals, Yellowish to white solid; [HSDB] White flakes; [Acros Organics MSDS], Solid
Record name Nonanedioic acid
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Boiling Point

357.1 °C; 287 °C at 100 mm Hg, BP: 365 °C (decomposes), Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg
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Flash Point

210 °C (closed cup)
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Solubility

Slightly soluble in ethy ether, benzene, DMSO; soluble in ethanol, Soluble in hot water, alcohol and organic solvents, One liter of water dissolves 1.0 g at 1.0 °C; 2.4 g at 20 °C; 8.2 g at 50 °C; 22 g at 50 °C ... 1000 g ether dissolves 18.8 g at 11 °C and 26.8 g at 15 °C, In water, 2.40X10+3 mg/L at 20 °C, 2.4 mg/mL
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Density

1.225 g/cu cm at 25 °C
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Vapor Pressure

0.00000001 [mmHg], 1.07X10-8 mm Hg at 25 °C
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Mechanism of Action

The exact mechanism of action of azelaic acid is not known. It is thought that azelaic acid manifests its antibacterial effects by inhibiting the synthesis of cellular protein in anaerobic and aerobic bacteria, especially Staphylococcus epidermidis and Propionibacterium acnes. In aerobic bacteria, azelaic acid reversibly inhibits several oxidoreductive enzymes including tyrosinase, mitochondrial enzymes of the respiratory chain, thioredoxin reductase, 5-alpha-reductase, and DNA polymerases. In anaerobic bacteria, azelaic acid impedes glycolysis. Along with these actions, azelaic acid also improves acne vulgaris by normalizing the keratin process and decreasing microcomedo formation. Azelaic acid may be effective against both inflamed and noninflamed lesions. Specifically, azelaic acid reduces the thickness of the stratum corneum, shrinks keratohyalin granules by reducing the amount and distribution of filaggrin (a component of keratohyalin) in epidermal layers, and lowers the number of keratohyalin granules., Azelaic acid, and other saturated dicarboxylic acids (C9-C12), are shown to be competitive inhibitors of tyrosinase (KI azelaic acid = 2.73 X 10(-3) M) and of membrane-associated thioredoxin reductase (KI azelaic acid = 1.25 X 10(-5) M). The monomethyl ester of azelaic acid does not inhibit thioredoxin reductase, but it does inhibit tyrosinase, although double the concentration is necessary compared with azelaic acid (KI azelaic acid monomethyl ester = 5.24 X 10(-3) M). Neither azelaic acid nor its monomethyl ester inhibit tyrosinase when catechol is used as a substrate instead of L-tyrosine. Therefore, the weak inhibitory action of azelaic acid on tyrosinase appears to be due to the competition of a single carboxylate group on this inhibitor for the alpha-carboxylate binding site of the L-tyrosine substrate on the enzyme active site. Based on the inhibitor constant on tyrosinase, at least cytotoxic levels of azelaic acid would be required for the direct inhibition of melanin biosynthesis in melanosomes if this mechanism is responsible for depigmentation in the hyperpigmentation disorders lentigo maligna and melasma. Alternatively only 10(-5) M azelaic acid is required to inhibit thioredoxin reductase. This enzyme is shown to regulate tyrosinase through a feedback mechanism involving electron transfer to intracellular thioredoxin, followed by a specific interaction between reduced thioredoxin and tyrosinase. Furthermore, the thioredoxin reductase/thioredoxin system is shown to be a principal electron donor for the ribonucleotide reductases which regulates DNA synthesis., The exact mechanism of action of topically applied azelaic acid in the treatment of acne vulgaris has not been fully elucidated; however, the effect appears to result partly from the antibacterial activity of the drug. Azelaic acid inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin by inhibiting protein synthesis. In addition, the drug also may inhibit follicular keratinization, which may prevent development or maintenance of comedones. Azelaic acid usually is bacteriostatic in action, but may be bactericidal in high concentrations against P. acnes and Staphylococcus epidermidis. Azelaic acid also exhibits antiproliferative effects against hyperactive and abnormal melanocytes but does not exhibit an appreciable depigmenting effect on normally pigmented skin.
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Color/Form

Monoclinic prismatic needles, Yellowish to white crystalline powder, Leaflets or needles

CAS No.

123-99-9, 26776-28-3
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Melting Point

160.5 °C, 106.5 °C
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Synthesis routes and methods I

Procedure details

About 50 grams of the mercaptoisocyanate solution prepared in Example 1 along with 0.01 g of dibutyltin dilaurate should be added to about 40 grams of the above prepared polyester and heated for about 3 hours at 100° C. to form a polyester having reactive mercapto groups.
Name
mercaptoisocyanate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step One
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

83.5 g of 8-cyanooctanoic acid dissolved in 300 ml of dimethyl ether ethylene glycol are heated to 130° C. for 4 hours in the presence of 50g of 40% caustic soda. After cooling, the reaction mixture is diluted with water, then acidified to pH 5 with diluted sulfuric acid, and then the precipitated solid is filtered. After drying, 92 g of azelaic acid with a m.p. of 107° C. are obtained.
Quantity
83.5 g
Type
reactant
Reaction Step One
Name
dimethyl ether ethylene glycol
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
50g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 25 milliliters of acetic acid were added 1.26 grams (10 millimoles) of cyclononane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide and 0.015 gram (0.06 millimole) of Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for six hours. Products in the reaction mixture were analyzed by means of gas chromatography, which showed that cyclononane was transformed into cyclononanone (yield 46%) and azelaic acid (yield 42%) with a transformation rate of 92%.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Quantity
0.13 g
Type
reactant
Reaction Step Three
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
46%
Yield
42%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.